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Compound of Interest

Compound Name: 3,4-Difluoronitrobenzene

Cat. No.: B149031 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of difluoronitrobenzene isomers. Due

to the limited availability of public data for some isomers, this comparison incorporates

available experimental data alongside general toxicological principles for nitroaromatic

compounds. It is intended to serve as a resource for researchers in toxicology, pharmacology,

and drug development to inform preliminary hazard assessments and guide further

experimental design.

Executive Summary
Difluoronitrobenzene isomers are aromatic compounds with increasing applications in chemical

synthesis. Understanding their toxicological profiles is crucial for safe handling and for

predicting the potential toxicity of novel derivatives. This guide summarizes the available data

on the acute toxicity, genotoxicity, and carcinogenicity of these isomers. While data for 2,4-

difluoronitrobenzene is most readily available, significant data gaps exist for other isomers. In

the absence of direct experimental data, a read-across approach based on the known

toxicology of nitroaromatic compounds is employed to infer potential hazards.
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Isomer CAS Number
Oral LD50
(Rat)

Dermal LD50
Inhalation
LC50

2,3-

Difluoronitrobenz

ene

6921-22-8
Data not

available

Data not

available

Data not

available

2,4-

Difluoronitrobenz

ene

446-35-5 200 mg/kg
Data not

available

Data not

available

2,5-

Difluoronitrobenz

ene

364-74-9
Data not

available

Data not

available

Data not

available

3,4-

Difluoronitrobenz

ene

369-34-6
Data not

available

Data not

available

Data not

available

3,5-

Difluoronitrobenz

ene

2265-94-3
Data not

available

Data not

available

Data not

available

Data not available indicates that no public experimental data was found for the specified

endpoint.
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Isomer

Ames Test
(Bacterial
Reverse
Mutation)

In Vitro
Chromosomal
Aberration

In Vivo
Micronucleus
Test

Carcinogenicit
y

2,3-

Difluoronitrobenz

ene

Data not

available

Data not

available

Data not

available

Data not

available

2,4-

Difluoronitrobenz

ene

Data not

available

Data not

available

Data not

available

Data not

available

2,5-

Difluoronitrobenz

ene

Data not

available

Data not

available

Data not

available

Data not

available

3,4-

Difluoronitrobenz

ene

Data not

available

Data not

available

Data not

available

Data not

available

3,5-

Difluoronitrobenz

ene

Data not

available

Data not

available

Data not

available

Data not

available

Data not available indicates that no public experimental data was found for the specified

endpoint.

Discussion of Toxicological Endpoints
Acute Toxicity:

The available data indicates that 2,4-difluoronitrobenzene is toxic if swallowed. For the other

isomers, while specific LD50 values are not available, it is prudent to handle them with similar

precautions due to the general toxicity associated with nitroaromatic compounds. The position

of the fluorine atoms can influence the metabolic pathways and reactivity of the nitro group,

potentially leading to differences in acute toxicity between isomers.

Genotoxicity:
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Nitroaromatic compounds are a class of chemicals known to exhibit genotoxic effects, often

following metabolic activation. The primary mechanism involves the reduction of the nitro group

to form reactive intermediates, such as nitroso and hydroxylamino derivatives, which can form

adducts with DNA. Although specific experimental data for difluoronitrobenzene isomers in

standard genotoxicity assays (Ames test, chromosomal aberration, micronucleus test) are not

publicly available, their potential to be genotoxic should be considered. For instance, many

nitroaromatic compounds are mutagenic in the Ames test, particularly in bacterial strains that

possess nitroreductase activity.

Carcinogenicity:

The carcinogenic potential of many nitroaromatic compounds is linked to their genotoxicity.

Chronic exposure to genotoxic carcinogens can lead to the accumulation of DNA damage and

an increased risk of cancer. Given the potential for genotoxicity, long-term exposure to

difluoronitrobenzene isomers should be minimized. However, without specific carcinogenicity

bioassays, a definitive conclusion on their carcinogenic potential cannot be drawn.

Metabolism and Mechanism of Toxicity:

The toxicity of nitroaromatic compounds is intrinsically linked to their metabolism. The primary

activating pathway is the reduction of the nitro group, which can be catalyzed by various

enzymes, including nitroreductases present in gut microflora and hepatic enzymes. This

reduction leads to the formation of reactive electrophilic species that can bind to cellular

macromolecules, including DNA, leading to mutations and cellular damage.

A study on 2,5-difluoronitrobenzene has shown that its primary metabolic pathway is through

glutathione conjugation, which is typically a detoxification pathway. However, minor pathways

involving nitroreduction and hydroxylation were also observed. The balance between these

activation and detoxification pathways is a critical determinant of the overall toxicity of a given

isomer.

Mandatory Visualizations

Start: OECD 423 Acute Toxic Class Method Dose Level Selection
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Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b149031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Experimental Workflow for Acute Oral Toxicity (OECD 423)

In Vitro Assays

In Vivo Assay

Ames Test (OECD 471)
Bacterial reverse mutation

Data Analysis
(Statistical significance)

Chromosomal Aberration (OECD 473)
Mammalian cells

Micronucleus Test (OECD 474)
Rodent hematopoietic cells

Test Substance
(Difluoronitrobenzene Isomer)

Animal Dosing

With and without
metabolic activation (S9)

Conclusion on Genotoxic Potential

Click to download full resolution via product page

Experimental Workflow for Genotoxicity Testing
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Generalized Metabolic Activation and Toxicity Pathway for Nitroaromatic Compounds

Experimental Protocols
Detailed methodologies for the key toxicological assays are outlined in the official OECD

guidelines. Researchers should refer to the latest versions of these documents for

comprehensive protocols.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423): This method is a

stepwise procedure using a small number of animals (typically rats) per step. The outcome of

each step determines the dose for the next. The test aims to classify a substance into one of

the GHS categories for acute oral toxicity based on the observed mortality.
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Bacterial Reverse Mutation Test (Ames Test, OECD Guideline 471): This in vitro assay uses

strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render

them unable to synthesize an essential amino acid. The test substance is evaluated for its

ability to cause reverse mutations, allowing the bacteria to grow on an amino-acid-deficient

medium. The assay is conducted with and without an exogenous metabolic activation system

(S9 fraction) to detect mutagens that require metabolic activation.

In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473): This test assesses

the potential of a substance to induce structural chromosomal abnormalities in cultured

mammalian cells. Cells are exposed to the test substance, and metaphase cells are examined

for chromosomal damage. This assay is also performed with and without metabolic activation.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474): This in vivo assay

evaluates the genotoxic potential of a substance in the hematopoietic cells of rodents. The test

substance is administered to the animals, and bone marrow or peripheral blood is examined for

the presence of micronuclei in immature erythrocytes. An increase in the frequency of

micronucleated cells indicates that the substance has induced chromosomal damage.

Conclusion and Recommendations
The available toxicological data for difluoronitrobenzene isomers is limited, with quantitative

data primarily available for the 2,4-isomer. Based on the known toxicology of nitroaromatic

compounds, all isomers should be handled with care, assuming potential for acute toxicity,

genotoxicity, and carcinogenicity. Further experimental investigation is warranted to fully

characterize the toxicological profiles of the 2,3-, 2,5-, 3,4-, and 3,5-difluoronitrobenzene

isomers. Researchers are strongly encouraged to conduct a comprehensive battery of

toxicological tests, following established OECD guidelines, before scaling up the use of these

compounds or their derivatives in any application.

To cite this document: BenchChem. [A Toxicological Comparison of Difluoronitrobenzene
Isomers: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b149031#toxicological-comparison-of-
difluoronitrobenzene-isomers]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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